Ethyl tetrahydropyran-4-ylacetate
Overview
Description
Ethyl tetrahydropyran-4-ylacetate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl tetrahydropyran-4-ylacetate (CAS Number: 103260-44-2) is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₉H₁₆O₃
- Molecular Weight: 172.22 g/mol
- CAS Number: 103260-44-2
- Boiling Point: 73–75 °C at 0.2 mmHg
- Storage Temperature: Ambient
Biological Activity Overview
This compound has been studied for its potential antibacterial and antifungal properties. The biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets.
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against a range of bacterial strains. It has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These results suggest that this compound may serve as a lead compound for developing new antibacterial agents.
Antifungal Activity
This compound also exhibits antifungal properties. In vitro studies have demonstrated its effectiveness against common fungal pathogens, including Candida albicans.
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 16 µg/mL |
The antibacterial mechanism of this compound involves disruption of bacterial cell wall synthesis, leading to cell lysis. Additionally, it may inhibit key enzymes involved in bacterial metabolism, contributing to its overall antimicrobial activity.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against various pathogens. The findings indicated that the compound significantly inhibited bacterial growth at concentrations lower than traditional antibiotics.
- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to the active sites of bacterial enzymes such as DHDPS (dihydrodipicolinate synthase), which is crucial for peptidoglycan synthesis in bacteria. This docking study supports the observed antibacterial activity and provides insights into its mechanism of action .
- Synergistic Effects : Another investigation revealed that when combined with other known antibiotics, this compound exhibited synergistic effects, enhancing the overall antimicrobial efficacy against resistant strains .
Properties
IUPAC Name |
ethyl 2-(oxan-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMMMEDWRUVCEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908302 | |
Record name | Ethyl (oxan-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103260-44-2 | |
Record name | Ethyl (oxan-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl tetrahydropyran-4-ylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.